molecular formula C19H23N3O2 B11964470 N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine

N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine

Cat. No.: B11964470
M. Wt: 325.4 g/mol
InChI Key: VPMBYGIIPRZGRV-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine involves the condensation of 2,3-dimethoxybenzaldehyde with 4-phenyl-1-piperazinamine. The reaction is typically carried out in a solvent such as methanol at room temperature . The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from methanol .

Industrial Production Methods

On an industrial scale, the production of Schiff bases like this compound involves similar condensation reactions but may utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine involves its interaction with biological targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine is unique due to its specific structure, which combines the properties of both the dimethoxybenzylidene and piperazinamine moieties. This unique combination imparts distinct biological activities and chemical reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

(E)-1-(2,3-dimethoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine

InChI

InChI=1S/C19H23N3O2/c1-23-18-10-6-7-16(19(18)24-2)15-20-22-13-11-21(12-14-22)17-8-4-3-5-9-17/h3-10,15H,11-14H2,1-2H3/b20-15+

InChI Key

VPMBYGIIPRZGRV-HMMYKYKNSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.